3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester
Overview
Description
3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester is a complex organic compound characterized by its bromoimidazo[1,2-a]pyridine core and fluorinated benzoic acid ester group
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a core structure in this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
Similar compounds with the imidazo[1,2-a]pyridine moiety have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridines are known to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Analysis
Biochemical Properties
3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of their activity, thereby affecting downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in cellular processes. For instance, the compound can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular processes. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can affect the compound’s accumulation and localization, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the chemodivergent synthesis from α-bromoketones and 2-aminopyridines[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h). The reaction conditions are often mild and metal-free, utilizing solvents like toluene and ethyl acetate[{{{CITATION{{{_1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h)[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted imidazo[1,2-a]pyridines or benzoic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromoimidazo[1,2-a]pyridine core is particularly useful in constructing heterocyclic compounds.
Biology: In biological research, the compound can be used to study enzyme inhibition or as a probe in biochemical assays. Its fluorinated group enhances its binding affinity and specificity.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural complexity allows for the design of drugs targeting specific biological pathways.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: A simpler analog lacking the fluorinated benzoic acid ester group.
4-Fluorobenzoic acid methyl ester: A related compound without the imidazo[1,2-a]pyridine core.
Uniqueness: The uniqueness of 3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester lies in its combination of the bromoimidazo[1,2-a]pyridine core and the fluorinated benzoic acid ester group, which provides enhanced chemical and biological properties compared to its simpler analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
methyl 3-[(6-bromoimidazo[1,2-a]pyridine-3-carbonyl)amino]-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O3/c1-24-16(23)9-2-4-11(18)12(6-9)20-15(22)13-7-19-14-5-3-10(17)8-21(13)14/h2-8H,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDPEZBEXEICS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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